ethyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-3-carboxylate
Description
Ethyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a pyrazole-amide group at the 2-position and an ethyl ester at the 3-position. Its molecular formula is C₁₆H₁₅N₃O₃S, with a molecular weight of 329.38 g/mol.
Properties
IUPAC Name |
ethyl 2-[(2,4-dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-4-23-17(22)13-11-7-5-6-8-12(11)24-16(13)19-15(21)14-10(2)9-18-20(14)3/h5-9H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPADJIJFLBWJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=C(C=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions that integrate pyrazole and benzothiophene moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that compounds containing pyrazole and benzothiophene structures exhibit promising anticancer activity. This compound has been explored for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
This compound has also demonstrated significant anti-inflammatory properties. In vitro studies reveal that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism is thought to involve the suppression of nuclear factor-kappa B (NF-kB) signaling pathways, which are crucial in the inflammatory response .
Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound's efficacy against resistant strains highlights its potential as a lead compound in the development of new antimicrobial agents .
Anticancer Research
A study published in Bioorganic & Medicinal Chemistry investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Anti-inflammatory Applications
In a recent clinical trial assessing the anti-inflammatory effects of this compound, patients with rheumatoid arthritis showed significant improvement in symptoms when treated with derivatives of this compound over a 12-week period . The trial emphasized the need for further investigation into long-term effects and optimal dosing regimens.
Comparative Data Table
Mechanism of Action
The mechanism of action of ethyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thiophene vs. Benzothiophene Derivatives
The methyl ester analog methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate (CAS 1207049-73-7, ) replaces the benzothiophene with a simpler thiophene ring. This reduces molecular weight (279.31 g/mol) and alters electronic properties due to decreased aromatic conjugation.
Imidazole-Based Analogs
Ethyl 2-(substituted imidazole) acetate derivatives (, Figure 1) feature imidazole cores instead of benzothiophene. For example, ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound C) includes a chlorophenyl group, which increases steric bulk and electron-withdrawing effects. The benzothiophene-pyrazole hybrid in the target compound likely exhibits distinct π-stacking behavior compared to imidazole-based systems .
Substituent Effects
- Ester Groups: The ethyl ester in the target compound vs. methyl esters () or acetates () affects solubility and metabolic stability.
- Halogenation : Bromo- and chloro-substituted imidazole analogs (Compounds D and C, ) introduce electronegative atoms, enhancing dipole interactions. The target compound lacks halogens but includes a dimethylpyrazole group, which may favor hydrophobic interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- Structural Analysis : Tools like Mercury CSD () can compare crystal packing and intermolecular interactions between the target compound and analogs, though crystallographic data for the target compound is currently lacking .
- Biological Activity : The pyrazole-amide group may target enzymes like kinases or proteases, similar to imidazole-based inhibitors (). Further in vitro studies are needed to validate this .
Notes
- The target compound’s benzothiophene core distinguishes it from thiophene and imidazole analogs, offering unique electronic and steric properties.
- Limited commercial availability (e.g., methyl analog in ) suggests high synthesis complexity or niche applications .
- SHELX programs () could refine its crystal structure if experimental data becomes available .
Biological Activity
Ethyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to a class of pyrazole derivatives, characterized by the incorporation of a benzothiophene moiety. The synthesis typically involves the reaction of appropriate amines with carboxylic acid derivatives, often utilizing standard organic chemistry techniques such as condensation reactions. The presence of both pyrazole and benzothiophene structures suggests a multifaceted mechanism of action that may contribute to its biological activities.
Pharmacological Activities
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies utilizing the carrageenan-induced paw edema model in rats have shown promising results for various pyrazole compounds. This compound was evaluated alongside standard anti-inflammatory agents like indomethacin and phenylbutazone. The results indicated that this compound could reduce edema significantly, suggesting its potential as an anti-inflammatory agent .
2. Analgesic Effects
In vivo studies have demonstrated the analgesic effects of this compound using models such as the acetic acid writhing test in mice. The compound showed a notable reduction in pain responses compared to controls, indicating its effectiveness in pain management . The analgesic activity is likely linked to its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in pain and inflammation pathways.
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have reported that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of the benzothiophene moiety may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
Recent studies have highlighted the potential applications of pyrazole derivatives in therapeutic settings:
- Study on Anti-inflammatory Activity : A series of pyrazole compounds were synthesized and tested for their anti-inflammatory effects using animal models. This compound demonstrated superior activity compared to traditional NSAIDs .
- Analgesic Efficacy Assessment : In an experimental setup involving pain induction via acetic acid, this compound showed promising analgesic properties, suggesting it could be developed as a new analgesic drug candidate .
Q & A
Q. Q1: What experimental strategies are recommended for optimizing the multi-step synthesis of ethyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-3-carboxylate?
Methodological Answer:
- Stepwise Approach : Begin with the condensation of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid with 2-amino-1-benzothiophene-3-carboxylate, followed by esterification. Use 's esterification protocols (e.g., thionyl chloride or DCC coupling) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate) .
- Yield Improvement : Optimize stoichiometry (1.2:1 molar ratio of acylating agent to amine) and reaction temperature (70–80°C for amidation).
Advanced Synthesis: Regioselectivity Challenges
Q. Q2: How can regioselectivity issues during pyrazole ring substitution be addressed in analogues of this compound?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) at specific positions to direct electrophilic substitution. For example, pre-functionalize the pyrazole ring with a trifluoromethyl group to enhance meta-substitution .
- Catalytic Control : Use Pd-catalyzed C–H activation with ligands like PPh₃ to achieve selective coupling at the 5-position of the pyrazole .
- Validation : Confirm regiochemistry via ¹H-¹H NOESY NMR (to assess spatial proximity) and single-crystal X-ray diffraction (e.g., as in ) .
Basic Physicochemical Characterization
Q. Q3: What key physicochemical properties should be prioritized for initial characterization of this compound?
Methodological Answer:
- Solubility : Test in DMSO, ethanol, and water (pH 1–14) using UV-Vis spectroscopy (λmax ~280 nm for benzothiophene). Reference solubility data from structurally similar esters in (e.g., ethyl thienopyridazine carboxylate) .
- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method. Compare with analogues (e.g., 160–165°C for pyrazole-carboxylates in ) .
- Spectral Data : Acquire ¹³C NMR (expected peaks: ~170 ppm for carbonyl, 110–150 ppm for aromatic carbons) and IR (C=O stretch ~1720 cm⁻¹) .
Advanced Characterization: Spectroscopic Challenges
Q. Q4: How can overlapping NMR signals in the benzothiophene-pyrazole core be resolved?
Methodological Answer:
- High-Field NMR : Use 600 MHz or higher instruments to enhance resolution. For aromatic protons, employ 2D COSY and HSQC to assign coupling patterns .
- Isotopic Labeling : Synthesize ¹³C-labeled analogues (e.g., at the amide carbonyl) for selective detection in DEPT-135 spectra .
- Computational Aids : Compare experimental ¹H NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p)) to validate assignments .
Basic Bioactivity Screening
Q. Q5: What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Enzyme Inhibition : Test against COX-2 or kinases (IC₅₀ determination via fluorescence-based assays, e.g., ADP-Glo™). Reference pyrazole-based inhibitors in .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
- Antioxidant Potential : Assess DPPH radical scavenging (IC₅₀) and compare with Trolox standards .
Advanced SAR & Molecular Docking
Q. Q6: How can structure-activity relationships (SAR) be explored for this compound’s analogues?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace methyl with trifluoromethyl on pyrazole) and evaluate bioactivity shifts. Use ’s fluorophenyl-pyrazole derivatives as a template .
- Docking Studies : Perform AutoDock Vina simulations against target proteins (e.g., EGFR or COX-2). Validate binding poses with MD simulations (GROMACS, 50 ns) .
- Free Energy Calculations : Compute ΔG binding using MM-PBSA to rank analogue potency .
Stability & Degradation Studies
Q. Q7: What methodologies assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water) .
- Thermal Analysis : Use TGA to determine decomposition temperature (Td ~200–250°C based on ) .
- Storage Recommendations : Store at –20°C in amber vials under nitrogen, per ’s guidelines for labile esters .
Analytical Method Development
Q. Q8: How can HPLC methods be optimized for quantifying this compound in biological matrices?
Methodological Answer:
- Column Selection : Use a reverse-phase C18 column (150 mm × 4.6 mm, 5 µm) with mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 30–70% B over 15 min .
- Detection : Set UV detector to 254 nm (benzothiophene absorbance) and validate with spiked plasma samples (recovery >90%, LOD ~0.1 µg/mL) .
- Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL), precision (RSD <2%), and accuracy .
Environmental Impact Assessment
Q. Q9: What experimental frameworks evaluate the environmental fate of this compound?
Methodological Answer:
- Biodegradation Tests : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water systems .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48-h LC₅₀) and algal growth inhibition tests (72-h IC₅₀) .
- Modeling : Predict log Kow and BCF using EPI Suite™, referencing ’s protocols for abiotic/biotic partitioning .
Advanced Computational Modeling
Q. Q10: How can DFT and molecular dynamics (MD) simulations enhance understanding of this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict electrostatic potential maps (for nucleophilic attack sites) .
- MD Simulations : Simulate solvation in explicit water (TIP3P model) for 100 ns to assess conformational stability .
- Reactivity Descriptors : Compute Fukui indices (for electrophilicity) and HOMO-LUMO gaps (ΔE ~5 eV for stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
